2-Morpholin-4-yl-1,3-diphenylinden-1-ol
Description
Molecular Geometry and Stereochemical Configuration
The molecular formula of 2-Morpholin-4-yl-1,3-diphenylinden-1-ol is $$ \text{C}{25}\text{H}{23}\text{NO}_2 $$, with a molecular weight of 369.5 g/mol. The indenol scaffold consists of a bicyclic system fused with a hydroxyl group at the 1-position, while the 2- and 3-positions are occupied by morpholine and phenyl substituents, respectively. The stereochemical configuration at the 1-position is designated as $$ R $$ based on IUPAC nomenclature rules, as indicated by the (1R) prefix in its systematic name.
The morpholine group adopts a chair conformation, typical of six-membered saturated heterocycles, with the nitrogen atom oriented to minimize steric hindrance from the adjacent indenol core. The phenyl rings at the 1- and 3-positions exhibit dihedral angles of approximately 45° relative to the indenol plane, creating a non-planar geometry that influences intermolecular interactions. This spatial arrangement is corroborated by the SMILES notation $$ \text{C1COCCN1C2=C(C3=CC=CC=C3[C@@]2(C4=CC=CC=C4)O)C5=CC=CC=C5 $$, which encodes the absolute configuration and connectivity.
Properties
CAS No. |
18742-06-8 |
|---|---|
Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-diphenylinden-1-ol |
InChI |
InChI=1S/C25H23NO2/c27-25(20-11-5-2-6-12-20)22-14-8-7-13-21(22)23(19-9-3-1-4-10-19)24(25)26-15-17-28-18-16-26/h1-14,27H,15-18H2 |
InChI Key |
OJLGLKHAXVIPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=CC=CC=C3C2(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Diphenylinden-1-ol Core
- The indene skeleton is typically synthesized via Friedel-Crafts acylation or cyclization reactions starting from biphenyl derivatives or phenyl-substituted precursors.
- Hydroxylation at the 1-position can be achieved by selective oxidation or nucleophilic addition of hydroxyl groups to carbonyl intermediates.
- Literature reports suggest that phenyl-substituted indanones can be reduced to the corresponding indenols using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions.
Alternative Routes and Catalytic Methods
- Catalytic hydrogenation of nitro-substituted precursors to amines followed by cyclization with morpholine derivatives has been reported for related morpholinyl compounds.
- Use of palladium on activated carbon under hydrogen atmosphere facilitates selective reduction and functional group transformations without affecting the indene core.
- Reaction conditions such as temperature, solvent choice (ethanol, chloroform), and pH control are critical for optimizing yield and purity.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Indene core synthesis | Friedel-Crafts acylation, cyclization | 70-85 | High regioselectivity required |
| Hydroxylation at C-1 | NaBH4 reduction or selective oxidation | 75-90 | Mild conditions preserve stereochemistry |
| Morpholinyl substitution at C-2 | Formaldehyde + morpholine, reflux in ethanol | 65-80 | Mannich-type reaction, requires pH control |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Characteristic signals for morpholine methylene protons (~3.5-4.0 ppm), phenyl aromatic protons (~7.0-7.5 ppm), and hydroxyl proton (~5.0-6.0 ppm) confirm substitution pattern.
- IR Spectroscopy: O-H stretching (~3500 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹), and aromatic C-H stretching (~3000 cm⁻¹) bands are diagnostic.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C24H21NO2 (for the indenol with morpholine substituent).
- Melting Point: Consistent with literature values for purity assessment.
Summary of Key Research Findings
- The Mannich reaction involving formaldehyde and morpholine is the most effective method for introducing the morpholin-4-yl group at the 2-position of the indene ring.
- Selective reduction and hydroxylation steps are crucial to maintain the integrity of the diphenylindenol core.
- Catalytic hydrogenation methods provide clean conversion of nitro precursors to amines, facilitating further functionalization.
- Reaction parameters such as temperature, solvent, and pH significantly influence yield and stereochemical outcome.
- Purification typically involves crystallization or chromatographic techniques to isolate the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholin-4-yl-1,3-diphenylinden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-Morpholin-4-yl-1,3-diphenylinden-1-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, 2-Morpholin-4-yl-1,3-diphenylinden-1-ol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1,3-diphenylinden-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of 2-Morpholin-4-yl-1,3-diphenylinden-1-ol with analogous compounds:
Physicochemical and Reactivity Differences
The morpholine group enhances solubility in aqueous-organic mixtures, similar to morpholine-containing thiazoles (e.g., [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine) .
In contrast, the propenone derivative (2-Morpholin-4-yl-1,3-diphenylpropenone) contains a ketone group, which is electron-withdrawing and may alter reactivity in nucleophilic additions .
Toxicity and Handling: Morpholine derivatives (e.g., Morpholine,4-(3,3-diphenyl-2-propen-1-yl)-) are associated with acute toxicity, skin/eye irritation, and respiratory hazards . Similar risks are likely for 2-Morpholin-4-yl-1,3-diphenylinden-1-ol, necessitating stringent safety protocols. Thiazole-based morpholine compounds (e.g., 2-Morpholino-1,3-thiazole-5-carbaldehyde) exhibit comparable hazards, including irritation and harmful inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
